3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Description
Properties
IUPAC Name |
3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGFUDGYHNORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 2-[(4-methoxyphenyl)methoxy]pyridine. One common method is to react 2-[(4-methoxyphenyl)methoxy]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include de-brominated pyridines or modified pyridine rings.
Scientific Research Applications
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can lead to the discovery of new drugs or biochemical tools.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the methoxyphenylmethoxy group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Table 1: Key Structural and Physical Properties
Table 2: Hazard Comparison
Biological Activity
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₀BrN₁O, characterized by a pyridine ring substituted with a bromine atom and a para-methoxyphenyl group. This structure contributes to its unique chemical properties, influencing its interactions with biological systems.
1. CYP Inhibition
This compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The inhibition of CYP enzymes can affect the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or altered efficacy.
2. Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF7 (breast cancer). The MTT assay was employed to evaluate the compound's effectiveness in inhibiting cell proliferation.
The specific IC50 values for this compound were not detailed in the available literature; however, related compounds have shown significant cytotoxic effects against similar cell lines.
While detailed mechanisms of action for this compound remain unclear, structural analogs have demonstrated various pathways through which they exert their effects. For instance, some derivatives have been shown to inhibit key signaling pathways involved in tumor growth and proliferation .
Case Study 1: Anticancer Potential
In one study, novel compounds related to this compound were synthesized and evaluated for their anticancer activity. These compounds exhibited promising results against multiple cancer cell lines, suggesting that modifications to the core structure could enhance biological activity .
Case Study 2: Drug Interaction Studies
Research has highlighted the importance of understanding how this compound interacts with other drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, necessitating careful consideration in therapeutic contexts .
Q & A
Basic: What are the established synthetic routes for preparing 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine, and how are intermediates characterized?
Methodological Answer:
A common approach involves sequential functionalization of pyridine derivatives. For example:
Bromination : Introduce bromine at the 3-position of 2-hydroxypyridine using N-bromosuccinimide (NBS) under controlled conditions .
Methoxybenzyl Protection : React the hydroxyl group with 4-methoxybenzyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Characterization :
- NMR : Confirm regioselectivity of bromination via H and C NMR (e.g., downfield shifts for aromatic protons adjacent to Br) .
- Mass Spectrometry : Validate molecular weight with ESI-MS or EI-MS .
Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time shift may indicate residual solvents or byproducts .
- Elemental Analysis : Compare experimental C/H/N/Br content with theoretical values (e.g., via combustion analysis) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirm methoxybenzyl orientation) .
Advanced: How do competing reaction pathways affect the yield of this compound, and how can they be mitigated?
Methodological Answer:
- Competing Pathways :
- Optimization :
Advanced: What spectroscopic techniques are most effective for analyzing substituent effects on the pyridine ring?
Methodological Answer:
- H NMR Coupling Constants : Assess steric/electronic effects of the methoxybenzyl group. For example, coupling between H-4 and H-5 protons indicates planarity of the pyridine ring .
- IR Spectroscopy : Detect hydrogen bonding between the methoxy oxygen and pyridine nitrogen (stretching at ~1250 cm) .
- DFT Calculations : Model electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions .
Advanced: How can researchers address contradictory data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies :
- Acidic Conditions : Dissolve the compound in HCl (pH 2–4) and monitor degradation via HPLC over 24 hours .
- Basic Conditions : Treat with NaOH (pH 10–12) and track hydrolysis of the methoxy group using H NMR .
- Mechanistic Insights :
Advanced: What strategies are recommended for functionalizing this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : Use Pd(OAc), Xantphos, and CsCO in toluene at 110°C to replace Br with amines .
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh), KPO, dioxane, 90°C) to form biaryl derivatives .
- Challenges :
- Steric hindrance from the methoxybenzyl group may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos over PPh) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
